molecular formula C13H18ClNO3 B1374837 2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride CAS No. 1361111-95-6

2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride

Cat. No.: B1374837
CAS No.: 1361111-95-6
M. Wt: 271.74 g/mol
InChI Key: QJXPSWNCZAKNBP-UHFFFAOYSA-N
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Description

2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride is a versatile chemical compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group attached to a morpholine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride typically involves the reaction of benzylamine with 4-methylmorpholine-2-carboxylic acid under acidic conditions. The reaction is carried out in the presence of a suitable acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to ensure optimal reaction rates.

    Solvent: Common solvents include water or ethanol to dissolve the reactants and facilitate the reaction.

    Reaction Time: The reaction is usually allowed to proceed for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Benzyl ketones or aldehydes.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride finds applications in several scientific domains:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The morpholine ring contributes to the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-2-methylmorpholine-2-carboxylic acid hydrochloride
  • 2-Methylmorpholine-2-carboxylic acid hydrochloride

Uniqueness

2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride stands out due to its unique combination of a benzyl group and a morpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-benzyl-4-methylmorpholine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-14-7-8-17-13(10-14,12(15)16)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXPSWNCZAKNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)(CC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride
Reactant of Route 2
2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride
Reactant of Route 3
2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride
Reactant of Route 4
2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride
Reactant of Route 5
2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride
Reactant of Route 6
2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride

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